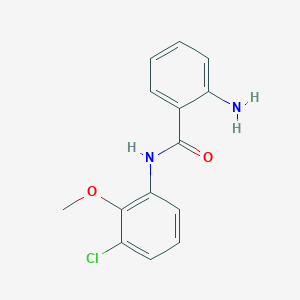

2-氨基-N-(3-氯-2-甲氧基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-N-(3-chloro-2-methoxyphenyl)benzamide, commonly referred to as AMC, is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 150-153°C and a molecular weight of 241.6 g/mol. AMC is a derivative of benzamide, and is synthesized by a reaction between 3-chloro-2-methoxyphenylacetic acid and ammonium acetate.

科学研究应用

苯甲酰胺的合成

“2-氨基-N-(3-氯-2-甲氧基苯基)苯甲酰胺” 用于通过羧酸和胺的直接缩合合成苯甲酰胺 . 该过程在负载在硅藻土上的路易斯酸性离子液体存在下,在超声波辐射下进行 . 该方法的优点在于其环保工艺、高产率和短反应时间 .

药物应用

苯甲酰胺,包括“2-氨基-N-(3-氯-2-甲氧基苯基)苯甲酰胺”,广泛应用于制药行业 . 它们存在于潜在药物化合物的结构中,例如洛哌丁胺(抗腹泻药)、对乙酰氨基酚(止痛药)、利多卡因(局部麻醉剂)、阿托伐他汀(降胆固醇药)、赖诺普利(血管紧张素转换酶抑制剂)、缬沙坦(血管紧张素 II 受体阻滞剂)、索拉非尼和地尔硫卓(用于治疗心绞痛和高血压的钙通道阻滞剂)、立普妥和万斯 .

工业应用

苯甲酰胺也广泛应用于造纸、塑料和橡胶等行业 . 它们是合成各种产品的中间体 .

农业应用

抗肿瘤剂

“2-氨基-N-(3-氯-2-甲氧基苯基)苯甲酰胺” 被制成一种潜在的抗肿瘤剂. 它在科研和工业的各个领域都有应用.

抗血小板活性

酰胺衍生物,包括“2-氨基-N-(3-氯-2-甲氧基苯基)苯甲酰胺”,具有抗血小板活性 . 这使得它们在治疗与血液凝固相关的疾病方面非常有用 .

作用机制

Target of Action

Similar compounds have been reported to inhibit the nlrp3 inflammasome, which plays a crucial role in the heart during acute myocardial infarction .

Mode of Action

It can be inferred that the compound interacts with its target to mediate changes in cellular processes .

Biochemical Pathways

The inhibition of the nlrp3 inflammasome suggests that it may affect inflammatory pathways .

Pharmacokinetics

Similar compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .

Result of Action

Similar compounds have shown substantial antiviral activity .

Action Environment

The synthesis of similar compounds has been reported to be performed under ultrasonic irradiation in the presence of lewis acidic ionic liquid immobilized on diatomite earth .

属性

IUPAC Name |

2-amino-N-(3-chloro-2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-10(15)6-4-8-12(13)17-14(18)9-5-2-3-7-11(9)16/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROSSPUARKQIDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride](/img/structure/B1341405.png)

![4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide hydrochloride](/img/structure/B1341406.png)

![3-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1341419.png)

![4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1341420.png)

![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide](/img/structure/B1341422.png)

![3-[(4-Fluorophenyl)amino]propanoic acid](/img/structure/B1341439.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride](/img/structure/B1341448.png)